N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a carboxamide group substituted with an isochroman-3-ylmethyl moiety.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-19(18-12-23-16-7-3-4-8-17(16)24-18)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15,18H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVXMPDJSWREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dihydrobenzo[b][1,4]dioxine core with an isochroman moiety, which may contribute to its biological properties.
Research indicates that this compound acts primarily as an alpha-2C adrenergic receptor antagonist . This mechanism suggests its potential in treating various central nervous system disorders by modulating neurotransmitter release and synaptic transmission .
Pharmacological Effects
- CNS Activity : The compound has shown promise in preclinical studies for its effects on mood disorders and anxiety. By antagonizing alpha-2C receptors, it may enhance norepinephrine release, leading to improved mood and reduced anxiety symptoms.
- Antidepressant Properties : In animal models, compounds with similar structures have demonstrated antidepressant-like effects through increased serotonergic and noradrenergic neurotransmission .
- Neuroprotective Effects : Some derivatives of the dihydrobenzo[b][1,4]dioxine class have exhibited neuroprotective properties against oxidative stress and excitotoxicity, suggesting a role in neurodegenerative disease management .
Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting enhanced mood regulation.
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cultures. The results showed a marked decrease in cell death and an increase in cell viability, supporting its potential use in neurodegenerative conditions.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| This compound | Alpha-2C antagonist | Mood disorders |
| 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)methanamine | Serotonin reuptake inhibitor | Depression |
| 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin) | Neuroprotective agent | Neurodegeneration |
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
- Structure: N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide.
- Key Differences: Contains a peptidomimetic backbone with a pyrrolidinone and phenyl group. The carboxamide is at position 5 of the dihydrodioxine ring, unlike the target compound’s position 2.
- Implications : The peptidomimetic structure suggests protease inhibition or targeting peptide-binding domains, while the target compound’s isochroman group may prioritize lipophilicity and CNS activity .
Agrochemical Carboxamides ()**
Examples include propanil (N-(3,4-dichlorophenyl)propanamide) and iprodione metabolite isomer .
- Key Differences :
- Simpler aromatic substituents (e.g., dichlorophenyl) compared to the target’s bicyclic isochroman.
- Function: Primarily herbicides or fungicides.
- Implications : The target compound’s complex substituent likely reduces agrochemical utility but may enhance selectivity in drug design .
1,4-Dioxin-2-carboxamide Derivatives ()**
Examples include:
- 139035-89-5 : N-[1,1'-biphenyl]-2-yl-5,6-dihydro-3-methyl-1,4-dioxin-2-carboxamide.
- 139035-90-8 : N-(2,3-dimethylphenyl)-5,6-dihydro-3-methyl-1,4-dioxin-2-carboxamide.
- Key Differences :
- Substituted with biphenyl or methylphenyl groups instead of isochroman.
- The dihydrodioxine ring is saturated (5,6-dihydro), altering electronic properties.
- Implications : Methyl or biphenyl groups may enhance binding to hydrophobic pockets, whereas the isochroman’s rigidity could improve conformational stability .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
